

# In Vitro Characterization of A-1120: A Technical Guide

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## Compound of Interest

Compound Name: A 1120

Cat. No.: B1666370

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## Introduction

A-1120 is a novel, non-retinoid small molecule antagonist of Retinol Binding Protein 4 (RBP4). It exhibits high affinity for RBP4 and effectively disrupts the interaction between RBP4 and transthyretin (TTR). This mode of action leads to a reduction in circulating RBP4 and retinol levels, presenting a promising therapeutic strategy for conditions associated with excessive bisretinoid accumulation, such as atrophic age-related macular degeneration (AMD) and Stargardt disease.<sup>[1][2]</sup> Unlike some earlier RBP4 antagonists like fenretinide, A-1120 does not exhibit retinoic acid receptor (RAR) alpha agonistic activity, suggesting a more favorable safety profile.<sup>[1]</sup> This technical guide provides an in-depth overview of the in vitro characterization of A-1120, including its binding and functional properties, detailed experimental methodologies, and the underlying signaling pathways.

## Core Properties of A-1120

A-1120 has been characterized through a series of in vitro assays to determine its potency and mechanism of action. The key quantitative data from these assays are summarized in the tables below.

## RBP4 Binding Affinity

The binding affinity of A-1120 to human RBP4 was determined using a Scintillation Proximity Assay (SPA). This assay measures the displacement of a radiolabeled ligand ([3H]-retinol) from RBP4 by the test compound.

Compound	Ki (nM)	Assay Type	Radioligand
A-1120	8.3	Scintillation Proximity Assay (SPA)	[3H]-retinol

Table 1: Binding Affinity of A-1120 for Human RBP4.[\[3\]](#)

## RBP4-TTR Interaction Inhibition

The ability of A-1120 to antagonize the retinol-induced interaction between RBP4 and TTR was quantified using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This assay measures the disruption of the RBP4-TTR complex in the presence of the antagonist.

Compound	IC50 (nM)	Assay Type
A-1120	155	HTRF Assay

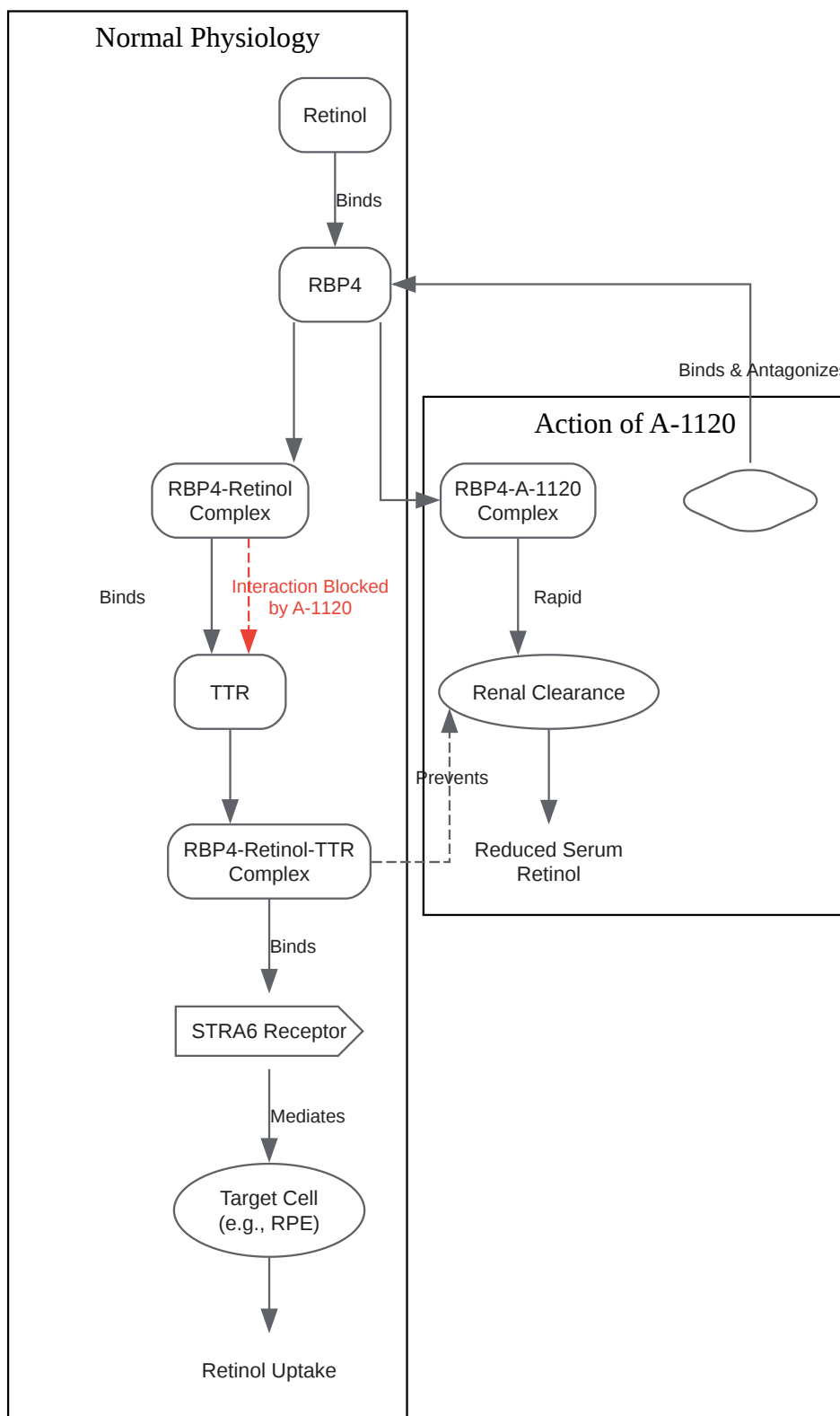
Table 2: Inhibition of Retinol-Dependent RBP4-TTR Interaction by A-1120.[\[1\]](#)

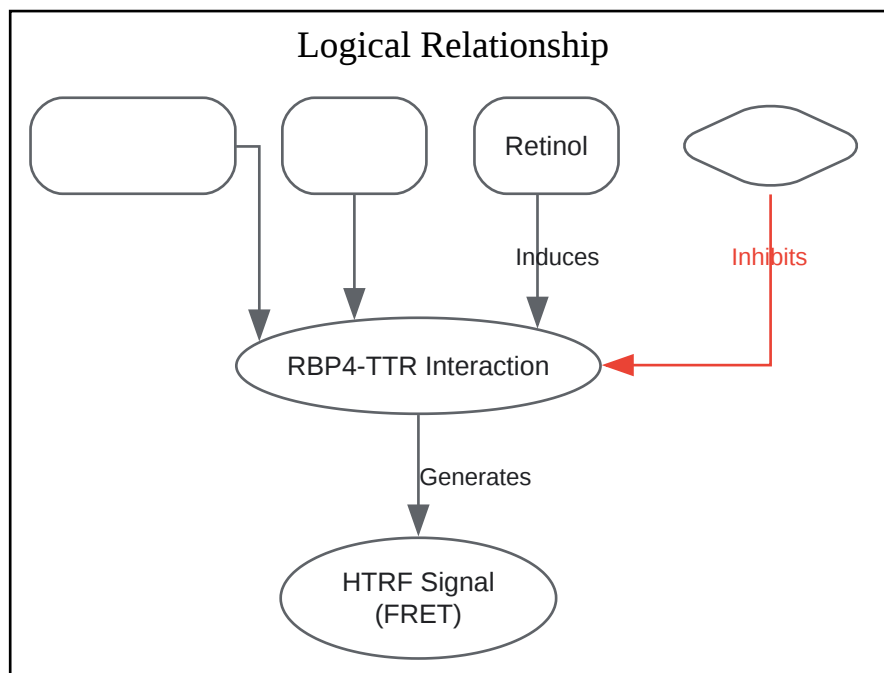
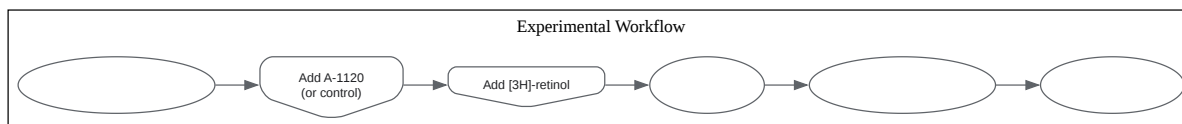
## Signaling Pathway and Mechanism of Action

A-1120 exerts its effect by targeting the transport mechanism of retinol in the bloodstream. Under normal physiological conditions, retinol binds to RBP4, and this complex then associates with TTR. The formation of this larger ternary complex prevents the renal filtration of RBP4, thereby maintaining circulating retinol levels. Retinol is delivered to target cells via the cell surface receptor STRA6 (Stimulated by Retinoic Acid 6), which binds to the RBP4-retinol complex and facilitates the transport of retinol across the cell membrane.[\[1\]](#)[\[4\]](#)

A-1120, as a potent RBP4 antagonist, binds to RBP4 and induces conformational changes that disrupt the interaction between RBP4 and TTR.[\[3\]](#) This leads to the rapid clearance of the smaller RBP4-A-1120 complex from the circulation through glomerular filtration. The resulting decrease in serum RBP4 and retinol levels reduces the amount of retinol available for uptake

by cells, including those in the retina. This mechanism is crucial for its therapeutic potential in diseases characterized by the accumulation of toxic retinol byproducts.





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